molecular formula C13H16O2 B12877919 3-Ethyl-7-isopropylbenzofuran-2(3H)-one

3-Ethyl-7-isopropylbenzofuran-2(3H)-one

Cat. No.: B12877919
M. Wt: 204.26 g/mol
InChI Key: JBWPFLOLBARMCS-UHFFFAOYSA-N
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Description

3-Ethyl-7-isopropylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-isopropylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde or ketone, the compound can be synthesized through a Friedel-Crafts acylation followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-isopropylbenzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydrobenzofurans.

Scientific Research Applications

3-Ethyl-7-isopropylbenzofuran-2(3H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-isopropylbenzofuran-2(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A methyl-substituted derivative.

    7-Isopropylbenzofuran: A compound with a similar isopropyl substitution.

Uniqueness

3-Ethyl-7-isopropylbenzofuran-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-7-propan-2-yl-3H-1-benzofuran-2-one

InChI

InChI=1S/C13H16O2/c1-4-9-11-7-5-6-10(8(2)3)12(11)15-13(9)14/h5-9H,4H2,1-3H3

InChI Key

JBWPFLOLBARMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C(=CC=C2)C(C)C)OC1=O

Origin of Product

United States

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